2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride
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Overview
Description
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride is a chemical compound that features a pyrazole ring substituted with an iodine atom and an ethanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride typically involves the reaction of 4-iodopyrazole with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Often require palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Yield products where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Produce biaryl or alkyne-substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Chemical Biology: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Materials Science: Explored for its role in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Iodopyrazol-1-yl)ethanesulfonyl fluoride
- 2-(4-Bromopyrazol-1-yl)ethanesulfonyl fluoride
- 2-(4-Chloropyrazol-1-yl)ethanesulfonyl fluoride
Uniqueness
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the pyrazole ring and the ethanesulfonyl fluoride group provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2O2S/c6-12(10,11)2-1-9-4-5(7)3-8-9/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLXSXSOIQZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCS(=O)(=O)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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